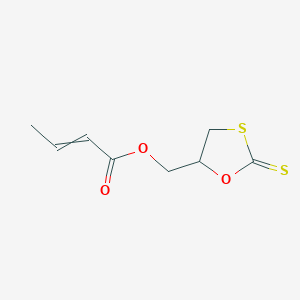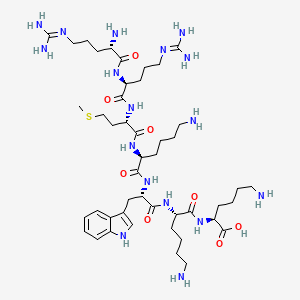
L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields. Each amino acid in this sequence contributes to the overall properties and functions of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into expression vectors, which are then introduced into host cells (e.g., E. coli). The host cells produce the peptide, which is subsequently purified using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated amino groups.
Aplicaciones Científicas De Investigación
L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- involves interactions with specific molecular targets. These interactions can modulate various biological pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine, L-cysteinyl-L-arginyl-L-glutaminyl-L-isoleucyl-L-lysyl-: Another complex peptide with different amino acid composition.
L-Lysine, L-cysteinyl-L-arginyl-L-glutaminyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-tryptophyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-: A longer peptide with additional amino acids.
Uniqueness
This detailed article provides a comprehensive overview of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
271572-83-9 |
|---|---|
Fórmula molecular |
C46H81N17O8S |
Peso molecular |
1032.3 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C46H81N17O8S/c1-72-25-19-35(61-39(65)34(18-11-24-56-46(53)54)58-38(64)30(50)13-10-23-55-45(51)52)42(68)59-33(16-5-8-21-48)41(67)63-37(26-28-27-57-31-14-3-2-12-29(28)31)43(69)60-32(15-4-7-20-47)40(66)62-36(44(70)71)17-6-9-22-49/h2-3,12,14,27,30,32-37,57H,4-11,13,15-26,47-50H2,1H3,(H,58,64)(H,59,68)(H,60,69)(H,61,65)(H,62,66)(H,63,67)(H,70,71)(H4,51,52,55)(H4,53,54,56)/t30-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
OAORXIZUYWAVCY-YZZAGUQTSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


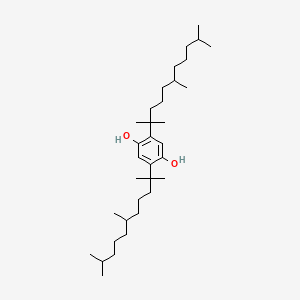
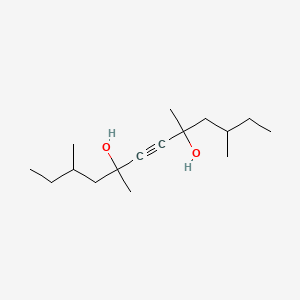

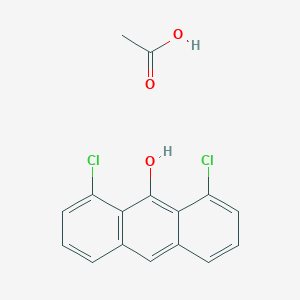
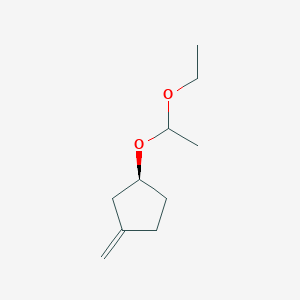
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
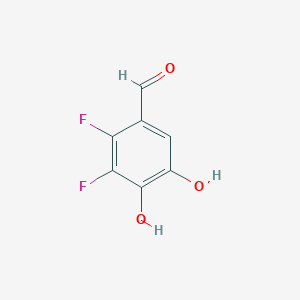
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)

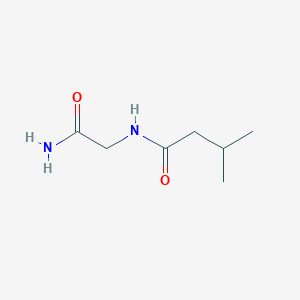
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
